molecular formula C6H12F3N B3056029 1,1,1-Trifluorohexan-2-amine CAS No. 684-73-1

1,1,1-Trifluorohexan-2-amine

Cat. No. B3056029
CAS RN: 684-73-1
M. Wt: 155.16
InChI Key: XRRYXZXWFBPGEJ-UHFFFAOYSA-N
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Description

1,1,1-Trifluorohexan-2-amine, also known as TFHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFHA is a fluorinated amine, which makes it an attractive candidate for use in medicinal chemistry, materials science, and other areas. In

Scientific Research Applications

  • C-F Bond Substitution via Aziridinium Ion Intermediates : Aliphatic 1,2-aminofluorides, including compounds like 1,1,1-Trifluorohexan-2-amine, are involved in fast substitution reactions. These reactions proceed via an in situ generated aziridinium ion intermediate, leading to various β-substituted amines, which have applications in organic synthesis and medicinal chemistry (Träff, Janjetovic, & Hilmersson, 2015).

  • Trifluoroethylation Reaction of Amines : Trifluoroethylation reactions of free amines, which is a class that includes this compound, show remarkable functional group tolerance. These reactions are important in medicinal chemistry due to the physicochemical properties imparted by fluorine (Andrews, Faizova, & Denton, 2017).

  • Optimization of Lennard‐Jones Parameters for Polar‐Neutral Compounds : This study includes a focus on small functionalized organic molecules in aqueous solutions, like amines and fluorine‐substituted compounds, for understanding the behavior of biomolecular systems in their native environment. It discusses the importance of such compounds in biological and pharmaceutical contexts (Chen, Yin, & MacKerell, 2002).

  • Synthesis of Symmetrical 1,2-Dihydrotriazines : The reaction of compounds similar to this compound leads to 1,2-dihydro-1,3,5-triazines or corresponding carbodiimides. This pathway is influenced by the steric characteristics of the amines, highlighting the compound's role in synthetic organic chemistry (Fetyukhin & Vovk, 1983).

  • Electrochemical Dioxygen Activation by Transition Metal Complexes : A study on transition metal complexes, including those with tris(2-pyridylmethyl)amine, for use as oxygen reduction catalysts in fuel cell applications. This research demonstrates the role of fluorinated amines in advancing renewable energy technologies (Ward, Elbaz, Kerr, & Arnold, 2012).

properties

IUPAC Name

1,1,1-trifluorohexan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N/c1-2-3-4-5(10)6(7,8)9/h5H,2-4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRYXZXWFBPGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679328
Record name 1,1,1-Trifluorohexan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

684-73-1
Record name 1,1,1-Trifluorohexan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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